Predicted Lipophilicity: A 5.3-Fold Increase in LogP Compared to Unsubstituted Thiobenzamide
The presence of two methoxy groups on the aromatic ring in 3,5-Dimethoxythiobenzamide substantially increases its predicted lipophilicity (LogP) compared to the parent thiobenzamide scaffold. This difference directly influences compound behavior in biological assays and synthetic purifications .
| Evidence Dimension | Predicted Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.70 (ACD/LogP) |
| Comparator Or Baseline | Thiobenzamide (unsubstituted): Experimental LogP of 0.32 |
| Quantified Difference | 1.38 LogP unit increase |
| Conditions | ACD/Labs Percepta Platform prediction for 3,5-Dimethoxythiobenzamide ; Experimental LogP value for thiobenzamide from ChemSpider data . |
Why This Matters
This 5.3-fold increase in LogP (from 0.32 to 1.70) represents a major shift in polarity that directly impacts its use as an intermediate in organic synthesis, affecting solubility in reaction media and its partition coefficient in any biological testing context.
